4-Methyl-1-pentyne

Description

The exact mass of the compound 4-Methyl-1-pentyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73905. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

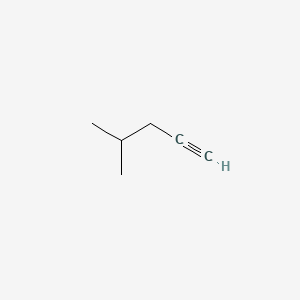

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRWICUICBZVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221778 | |

| Record name | 1-Pentyne, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-75-8 | |

| Record name | 4-Methyl-1-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-pentyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentyne, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X7KAS72KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-1-pentyne physical and chemical properties

An In-depth Technical Guide to 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyl-1-pentyne, also known as isobutyl acetylene, is a terminal alkyne with the chemical formula C₆H₁₀.[1] As a valuable building block in organic synthesis, it undergoes a variety of reactions characteristic of terminal alkynes, making it a versatile reagent for the introduction of the isobutylacetylene moiety into more complex molecules.[2][3] Its applications include use as a monomer matrix in the fabrication of mixed matrix membranes and participation in addition reactions such as halogenation, hydrogenation, hydrohalogenation, and hydration.[2][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for related syntheses, and key safety information.

Core Physical and Chemical Properties

The fundamental properties of 4-methyl-1-pentyne are summarized below. These data are critical for its handling, application in reactions, and purification.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpent-1-yne | [1][] |

| Synonyms | Isobutyl acetylene, Isobutylethyne | [1][5] |

| CAS Number | 7154-75-8 | [1] |

| Molecular Formula | C₆H₁₀ | [1][3][] |

| Molecular Weight | 82.14 g/mol | [1] |

| Canonical SMILES | CC(C)CC#C | [] |

| InChI Key | OXRWICUICBZVAE-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 61-62 °C (at 760 mmHg) | [] |

| Melting Point | -105 °C | [7] |

| Density | 0.698 g/mL at 25 °C | [] |

| Refractive Index (n20/D) | 1.393 | |

| Flash Point | -4.44 °C (24.0 °F) - closed cup | |

| Solubility | Insoluble in water. Soluble in common low-polarity organic solvents. | [2][8] |

| Vapor Pressure | Data not readily available | |

| Enthalpy of Vaporization | 28.42 kJ/mol (Joback Calculated) | [5] |

Table 3: Spectral Data

| Data Type | Details | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the acetylenic proton and the isobutyl group. | [1][9] |

| ¹³C NMR | Spectra available. | [10] |

| Mass Spectrometry | GC-MS data available through NIST. | [1] |

| IR Spectroscopy | FTIR and Gas-Phase IR spectra available. | [1][11] |

| Raman Spectroscopy | Spectra available. | [1] |

Chemical Properties and Reactivity

4-Methyl-1-pentyne exhibits reactivity typical of a terminal alkyne, making it a useful intermediate in organic synthesis.

-

Stability : The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]

-

Acidity of Terminal Alkyne : The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base to form an acetylide. This anion is a potent nucleophile, useful for forming new carbon-carbon bonds.

-

Addition Reactions : The carbon-carbon triple bond readily undergoes addition reactions. These include:

-

Hydrogenation : Catalytic hydrogenation can reduce the alkyne to the corresponding alkene (4-methyl-1-pentene) or, with complete reduction, the alkane (4-methylpentane).

-

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.[2][3]

-

Hydrohalogenation : Addition of hydrogen halides (e.g., HCl, HBr) which typically follows Markovnikov's rule.[2][12]

-

Hydration : In the presence of acid and a mercury(II) catalyst, hydration yields an enol that tautomerizes to a ketone (4-methyl-2-pentanone).[12]

-

-

Polymerization : 4-Methyl-1-pentyne can be polymerized.[2][3] For instance, polymerization with a tungsten alkylidyne catalyst followed by hydrogenation can produce cyclic poly(4-methyl-1-pentene).[13]

Logical Workflow: Properties and Reactions of 4-Methyl-1-pentyne

The following diagram illustrates the key properties and reaction pathways for 4-methyl-1-pentyne.

Experimental Protocol: Synthesis of a Related Compound

While a specific, detailed protocol for the synthesis of 4-methyl-1-pentyne was not found in the surveyed literature, the following protocol for the hydroboration-oxidation of the corresponding alkene, 4-methyl-1-pentene, provides a relevant example of a synthetic procedure involving a closely related C₆ hydrocarbon. This anti-Markovnikov hydration is a cornerstone of modern organic synthesis.

Objective: To synthesize 4-methyl-1-pentanol from 4-methyl-1-pentene via hydroboration-oxidation.[14][15]

Materials:

-

4-Methyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, two-necked round-bottom flask

-

Dropping funnel or syringe pump

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon inlet)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

Part A: Hydroboration [14][15]

-

Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

-

Dissolve 4-methyl-1-pentene (1.0 equivalent) in anhydrous THF and add it to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the borane-THF solution (~1.1 eq of BH₃) dropwise via the dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature at or below 0 °C to control the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M sodium hydroxide solution to the flask.

-

Following the base, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; ensure the internal temperature does not exceed 40 °C.

-

Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to complete the oxidation.

Part C: Workup and Purification [14][15]

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers and wash them sequentially with water and then brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude 4-methyl-1-pentanol can be purified by fractional distillation.

The following workflow diagram outlines the key steps of this experimental protocol.

Safety and Handling

4-Methyl-1-pentyne is a hazardous chemical that requires careful handling.

-

Physical Hazards : It is a highly flammable liquid and vapor (GHS02). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16] Keep away from heat, sparks, open flames, and hot surfaces.[17][18] All equipment must be grounded to prevent static discharge.[16][18]

-

Health Hazards : May be fatal if swallowed and enters airways (aspiration hazard).[2][17] It can cause skin and eye irritation.[16] Inhalation may cause respiratory tract irritation, dizziness, and drowsiness.[6][16]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and appropriate clothing to prevent skin exposure.[16] Use only in a well-ventilated area or under a fume hood.[16]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The designated storage class is Flammable Liquids (Class 3).

References

- 1. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1-pentyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 5. 1-Pentyne, 4-methyl- (CAS 7154-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-methyl-1-pentyne [stenutz.eu]

- 8. 4-Methyl-1-pentyne, 97% | Fisher Scientific [fishersci.ca]

- 9. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1-Pentyne, 4-methyl- [webbook.nist.gov]

- 12. wyzant.com [wyzant.com]

- 13. Item - Cyclic Poly(4-methyl-1-pentene): Efficient Catalytic Synthesis of a Transparent Cyclic Polymer - American Chemical Society - Figshare [acs.figshare.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-Methyl-1-pentyne | 7154-75-8 | TCI AMERICA [tcichemicals.com]

- 18. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentyne, an important terminal alkyne, serves as a valuable building block in organic synthesis and plays a role in the development of novel pharmaceuticals and advanced materials. Its unique structural features allow for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Methyl-1-pentyne, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Core Synthesis Routes

The synthesis of 4-Methyl-1-pentyne is predominantly achieved through two well-established methodologies: the alkylation of acetylide anions and the dehydrohalogenation of dihaloalkanes. Each route offers distinct advantages and is suited for different laboratory settings and starting material availability.

Route 1: Alkylation of Acetylide Anion with Isobutyl Halide

This classic and widely utilized method involves the reaction of an acetylide salt, typically sodium acetylide, with an isobutyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the acetylide anion displaces the halide from the isobutyl group to form the target alkyne.

Experimental Protocol: Synthesis of 4-Methyl-1-pentyne via Alkylation

This protocol is adapted from the established synthesis of n-butylacetylene and is optimized for the preparation of 4-Methyl-1-pentyne.

Materials:

-

Liquid ammonia

-

Sodium metal

-

Acetylene gas (purified)

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

Hydrochloric acid (6N)

-

Sodium carbonate solution (10%)

-

Anhydrous potassium carbonate

Procedure:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, approximately 3 liters of liquid ammonia are condensed. A rapid stream of purified acetylene gas is bubbled through the ammonia for 5 minutes to ensure saturation.

-

Sodium metal (92 g, 4 gram-atoms) is cut into small pieces and gradually added to the stirred liquid ammonia while maintaining a continuous flow of acetylene. The addition rate is controlled to prevent the solution from turning persistently blue.

-

Alkylation Reaction: After the complete formation of sodium acetylide, the acetylene flow is stopped. Isobutyl bromide (548 g, 4.0 moles) is added dropwise to the reaction mixture over a period of 45-60 minutes with continuous stirring. The reaction is allowed to proceed for an additional 2 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of 500 ml of water, followed by approximately 1-1.5 liters of distilled water to dissolve the ammonium salts. The organic layer is separated and washed sequentially with 100 ml of distilled water, 100 ml of 6N hydrochloric acid, and 100 ml of 10% sodium carbonate solution.

-

The crude product is dried over anhydrous potassium carbonate and then fractionally distilled. The fraction corresponding to 4-Methyl-1-pentyne is collected.

Route 2: Dehydrohalogenation of Dihalo-4-methylpentane

This alternative route involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalo-4-methylpentane using a strong base. This method can be highly efficient, depending on the starting dihalide and the base-solvent system employed.

Conceptual Experimental Protocol: Dehydrohalogenation

Materials:

-

1,2-dibromo-4-methyl-pentane

-

Potassium hydroxide (KOH)

-

Aliquat 336 (phase transfer catalyst)

-

Xylene (solvent)

Procedure:

-

Reaction Setup: A mixture of 1,2-dibromo-4-methyl-pentane, powdered potassium hydroxide, and a catalytic amount of Aliquat 336 in xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is washed with water to remove any remaining base and catalyst. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude 4-Methyl-1-pentyne is then purified by fractional distillation.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the different synthesis routes of 4-Methyl-1-pentyne.

| Synthesis Route | Starting Material(s) | Reagents | Solvent | Reported Yield | Purity | Reference |

| Alkylation of Acetylide | Isovaleraldehyde | Not specified | Not specified | 88.0% | N/A | LookChem[1] |

| Dehydrohalogenation | 1,2-dibromo-4-methyl-pentane | Potassium hydroxide, Aliquat 336 | Xylene | 95.0% | N/A | LookChem[1] |

| Dehydrohalogenation | 1,1-dichloro-3-methyl-1-pentene | Methyllithium | Tetrahydrofuran | 90.0% | N/A | LookChem (citing a DOI)[1] |

Note: The data from LookChem is aggregated and may not represent a single optimized procedure. The purity of the final product is often reported by commercial suppliers to be in the range of 97-98%.[2][3]

Visualization of Synthesis Pathways

The logical relationship between the starting materials and the final product for the two primary synthesis routes is illustrated in the following diagram.

Caption: Logical workflow for the synthesis of 4-Methyl-1-pentyne.

Conclusion

This technical guide has detailed the two principal synthetic pathways to 4-Methyl-1-pentyne: the alkylation of acetylide anions and the dehydrohalogenation of dihaloalkanes. The alkylation route, particularly the reaction of sodium acetylide with isobutyl bromide, is a robust and well-documented method. The dehydrohalogenation route offers a potentially high-yield alternative, though specific experimental details are less commonly reported. The choice of synthesis route will ultimately depend on the availability of starting materials, desired scale of production, and the specific capabilities of the research or development laboratory. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of this important alkyne.

References

Spectroscopic Analysis of 4-Methyl-1-pentyne: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-Methyl-1-pentyne (Isobutylacetylene), a terminal alkyne with the chemical formula C₆H₁₀. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

4-Methyl-1-pentyne is a colorless liquid with a molecular weight of 82.14 g/mol .[1][2] Its structure consists of a five-carbon chain with a methyl group at the fourth carbon and a terminal triple bond between the first and second carbons.

IUPAC Name: 4-methylpent-1-yne[3] CAS Number: 7154-75-8[1][3] Molecular Formula: C₆H₁₀[1][3]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 4-Methyl-1-pentyne in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-1-pentyne, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for 4-Methyl-1-pentyne

| Protons (Position) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (≡C-H) | ~1.8 - 2.1 | Triplet | ~2.6 |

| H-3 (-CH₂-) | ~2.0 | Doublet of Triplets | ~6.8, ~2.6 |

| H-4 (-CH-) | ~1.8 | Nonet (Multiplet) | ~6.8 |

| H-5 (-CH₃)₂ | ~1.0 | Doublet | ~6.8 |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Data is compiled from typical values for terminal alkynes and available spectral data. Specific shifts from one source indicate values around 2.080, 1.959, 1.825, and 0.990 ppm.[4]

Table 2: ¹³C NMR Spectroscopic Data for 4-Methyl-1-pentyne

| Carbon (Position) | Chemical Shift (δ) in ppm |

| C-1 (≡C-H) | ~68.0 |

| C-2 (-C≡) | ~84.0 |

| C-3 (-CH₂-) | ~28.5 |

| C-4 (-CH-) | ~27.5 |

| C-5 (-(CH₃)₂) | ~22.0 |

Solvent: CDCl₃. Chemical shifts are typical for terminal alkynes and their alkyl chains. The sp-hybridized carbons of terminal alkynes typically resonate with the ≡C-H carbon appearing around 65–85 ppm and the internal alkyne carbon (≡C-R) in the range of 70–100 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Methyl-1-pentyne is characterized by the distinct vibrations of its terminal alkyne group.

Table 3: Key IR Absorption Bands for 4-Methyl-1-pentyne

| Functional Group | Vibration Mode | Absorption Range (cm⁻¹) | Intensity |

| ≡C-H | Stretch | 3330 - 3270 | Strong, Narrow |

| -C≡C- | Stretch | 2260 - 2100 | Weak to Medium |

| ≡C-H | Bend | 700 - 610 | Strong, Broad |

| C-H (sp³) | Stretch | 3000 - 2850 | Strong |

| C-H (sp³) | Bend | 1470 - 1365 | Medium |

These are characteristic absorption regions for terminal alkynes.[6][7] The C≡C stretch is often weak due to the low change in dipole moment during the vibration.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. The electron ionization (EI) mass spectrum of 4-Methyl-1-pentyne shows several characteristic fragments.

Table 4: Major Fragments in the Mass Spectrum of 4-Methyl-1-pentyne

| m/z | Proposed Fragment Ion | Relative Intensity |

| 82 | [C₆H₁₀]⁺˙ (Molecular Ion) | Medium |

| 81 | [C₆H₉]⁺ | High |

| 67 | [C₅H₇]⁺ | High |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak (100%) |

| 39 | [C₃H₃]⁺ | High |

Data is based on typical fragmentation patterns for terminal alkynes and available database information from sources like the NIST WebBook.[1] The loss of a hydrogen atom from the molecular ion (M-1) is a common feature for terminal alkynes.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may vary and should be optimized accordingly.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of 4-Methyl-1-pentyne for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[11][12] Ensure no solid particles are present by filtering through a small plug of glass wool if necessary.[12]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[11]

-

Shimming: The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[11]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[11]

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse sequence, acquisition time, relaxation delay) and acquire the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat 4-Methyl-1-pentyne onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, gently pressing to create a thin capillary film of the liquid between the plates.

-

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the spectrum of the sample. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant peaks.

Mass Spectrometry (Electron Ionization - EI) Protocol

-

Sample Introduction: Introduce a small amount of the volatile 4-Methyl-1-pentyne into the mass spectrometer, typically via a gas chromatography (GC) column or a direct insertion probe. The system is maintained under a high vacuum.[13]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation, M⁺˙).[13]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated out of the ion source and into the mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio; lighter ions are deflected more than heavier ones.[13]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is designated as the base peak with 100% relative abundance.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-1-pentyne.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 1-Pentyne, 4-methyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR [m.chemicalbook.com]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR spectrum: Alkynes [quimicaorganica.org]

- 10. youtube.com [youtube.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

CAS number and molecular formula of 4-Methyl-1-pentyne

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Methyl-1-pentyne, including its chemical identity, physical properties, synthesis, and reactivity. The information is intended for professionals in the fields of chemical research and development.

Chemical Identity and Properties

4-Methyl-1-pentyne, also known as isobutylacetylene, is a terminal alkyne. Its fundamental chemical identifiers and physical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 7154-75-8 | [1][2][3][4][5] |

| Molecular Formula | C6H10 | [1][3][4][5] |

Table of Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 82.14 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Density | 0.698 g/mL at 25 °C | [2] |

| Boiling Point | 61-62 °C | [2] |

| Melting Point | -104.6 °C | [7] |

| Refractive Index | n20/D 1.393 | [2] |

| Flash Point | -4.44 °C (24 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [7] |

| SMILES | CC(C)CC#C | [2][5] |

| InChI Key | OXRWICUICBZVAE-UHFFFAOYSA-N | [2][3][5] |

Synthesis and Reactivity

2.1. Synthesis

While specific industrial synthesis protocols for 4-Methyl-1-pentyne are proprietary, a common laboratory-scale synthesis for terminal alkynes involves the alkylation of acetylene. This can be achieved by reacting sodium acetylide with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane.

Logical Workflow for a Plausible Synthesis:

Caption: Plausible two-step synthesis of 4-Methyl-1-pentyne.

2.2. Chemical Reactivity

As a terminal alkyne, 4-Methyl-1-pentyne participates in a variety of addition reactions.[6][7] These include hydrogenation, halogenation, hydrohalogenation, and hydration.[6][7] The terminal alkyne proton is also weakly acidic, allowing for the formation of acetylide anions which can act as nucleophiles.

Key Reactions of 4-Methyl-1-pentyne:

Caption: Common addition reactions of 4-Methyl-1-pentyne.

Experimental Protocols

3.1. Hydrohalogenation of 4-Methyl-1-pentyne with HBr

This protocol describes the Markovnikov addition of one equivalent of hydrogen bromide to 4-Methyl-1-pentyne to yield the vinyl bromide, 2-bromo-4-methyl-1-pentene.[8]

Materials:

-

4-Methyl-1-pentyne (1.0 equiv)

-

Hydrogen bromide (33% in acetic acid, 1.0 equiv)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Methyl-1-pentyne in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

-

Addition of HBr: Slowly add the hydrogen bromide solution dropwise to the stirred solution of the alkyne over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, 2-bromo-4-methyl-1-pentene, can be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the hydrohalogenation of 4-Methyl-1-pentyne.

Applications

4-Methyl-1-pentyne serves as a valuable building block in organic synthesis.[7] Its primary applications are related to polymer chemistry.

-

Monomer for Polymerization: It is used as a monomer in the synthesis of poly(4-methyl-1-pentyne). This polymer can be subsequently hydrogenated to produce cyclic poly(4-methyl-1-pentene), a transparent thermoplastic with unique properties.[9]

-

Mixed Matrix Membranes: Poly(4-methyl-1-pentyne) has been utilized as a polymer matrix in the fabrication of mixed matrix membranes (MMMs) for gas separation applications, such as CO2/CH4 separation.[6][10]

-

Chemical Synthesis: The reactivity of its terminal alkyne group makes it a useful intermediate in the synthesis of more complex molecules through addition and substitution reactions.[6][7]

References

- 1. CharChem. 4-Methyl-1-pentyne [charchem.org]

- 2. 4-メチル-1-ペンチン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Pentyne, 4-methyl- [webbook.nist.gov]

- 4. 4-Methyl-1-pentyne - CAS:7154-75-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 4-Methyl-1-pentyne|lookchem [lookchem.com]

- 8. Solved 3.63 4-Methyl-1-pentyne reacts with HBr in a 1:1 | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly permeable poly(4-methyl-1-pentyne)/NH2-MIL 53 (Al) mixed matrix membrane for CO2/CH4 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentyne, a terminal alkyne with the chemical formula C₆H₁₀, serves as a valuable building block in organic synthesis. Its unique structural features, characterized by a terminal triple bond and an isobutyl group, make it a versatile precursor for the synthesis of a wide range of organic molecules, including those with potential applications in medicinal chemistry and materials science. An accurate understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development. This guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Data of 4-Methyl-1-pentyne

The boiling point and density are critical parameters for the handling, purification, and reaction setup of 4-Methyl-1-pentyne. The following table summarizes these key physical constants.

| Property | Value | Conditions |

| Boiling Point | 61-62 °C | At standard atmospheric pressure (760 mmHg)[1][2][3] |

| Density | 0.698 g/mL | At 25 °C[1][2][4][5] |

Experimental Protocols

Accurate determination of the boiling point and density of volatile organic compounds like 4-Methyl-1-pentyne requires precise experimental techniques. Below are detailed methodologies for these measurements.

Determination of Boiling Point by Simple Distillation

This method is suitable for determining the boiling point of a liquid by distillation at atmospheric pressure.[6][7][8]

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Thermometer (with appropriate range)

-

Condenser (Liebig or other suitable type)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Place a small volume (e.g., 5-10 mL) of 4-Methyl-1-pentyne and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is actively distilling. Record this temperature.

-

It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Digital Density Meter (ASTM D4052)

The ASTM D4052 standard test method provides a precise and rapid determination of the density of liquids.[1][2][4][9]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringes for sample injection

-

Thermostatic control to maintain the measurement temperature (25 °C)

-

Cleaning solvents (e.g., acetone, ethanol)

-

Dry air or nitrogen source

Procedure:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water as standards at the specified temperature.

-

Sample Preparation: Ensure the 4-Methyl-1-pentyne sample is free of air bubbles.

-

Temperature Equilibration: Set the density meter to the desired measurement temperature (25 °C) and allow it to stabilize.

-

Sample Injection: Carefully inject the 4-Methyl-1-pentyne sample into the oscillating U-tube using a syringe. Avoid introducing air bubbles.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software will automatically calculate and display the density.

-

Cleaning: After the measurement is complete, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of air or nitrogen to prepare for the next sample.

Synthetic Workflow: Synthesis of 4-Methyl-1-pentyne

A common and illustrative method for the synthesis of terminal alkynes such as 4-Methyl-1-pentyne involves the reaction of a Grignard reagent with a suitable electrophile. A plausible synthetic route is the reaction of propargyl bromide with isobutylmagnesium bromide.

Caption: Synthesis of 4-Methyl-1-pentyne via Grignard Reaction.

This workflow illustrates the formation of the Grignard reagent, isobutylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to form the carbon-carbon bond, yielding 4-Methyl-1-pentyne after an aqueous workup to quench the reaction. This method is a foundational example of carbon-carbon bond formation in organic chemistry.[10][11][12]

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. benchchem.com [benchchem.com]

- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 5. benchchem.com [benchchem.com]

- 6. vernier.com [vernier.com]

- 7. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. store.astm.org [store.astm.org]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 12. quora.com [quora.com]

Solubility Profile of 4-Methyl-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-pentyne, a terminal alkyne utilized in various chemical syntheses, including as a component in polymer matrices.[1][2][3] Understanding its solubility is crucial for reaction optimization, purification processes, and the formulation of novel materials.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar molecules, such as 4-methyl-1-pentyne, tend to dissolve well in nonpolar solvents, while their solubility in polar solvents is limited.[4][5][6] The carbon-carbon triple bond and the hydrocarbon chain in 4-methyl-1-pentyne contribute to its overall nonpolar character.[7][8][9][10] Consequently, it exhibits poor solubility in polar solvents like water.[1][2][3][11][12][13]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 4-methyl-1-pentyne in various solvents is not extensively documented in publicly available resources. However, its qualitative solubility has been consistently reported. The following table summarizes the expected solubility of 4-methyl-1-pentyne in a range of common laboratory solvents based on its chemical properties and the general behavior of alkynes.

| Solvent Class | Representative Solvents | Expected Solubility of 4-Methyl-1-pentyne |

| Polar Protic | Water, Ethanol | Insoluble to Very Sparingly Soluble |

| Polar Aprotic | Acetone, DMSO | Sparingly Soluble to Soluble |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Benzene, Chloroform | Soluble to Freely Soluble |

Table 1: Qualitative Solubility of 4-Methyl-1-pentyne in Various Solvent Classes.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a substance in a given solvent.[14][15][16]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of 4-methyl-1-pentyne.

1. Materials and Reagents:

- High-purity 4-methyl-1-pentyne (>98%)

- High-purity solvents (analytical grade or higher)

- Thermostatically controlled shaker bath or incubator

- Calibrated analytical balance

- Volumetric flasks and pipettes

- Syringe filters (chemically compatible, e.g., PTFE)

- Vials with airtight septa

- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of 4-methyl-1-pentyne to a known volume of the desired solvent in a sealed vial. The presence of a separate, undissolved phase of 4-methyl-1-pentyne is essential to ensure saturation.

- Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Sample Withdrawal and Preparation:

- After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

- Carefully withdraw a known volume of the supernatant (the solvent saturated with 4-methyl-1-pentyne) using a syringe.

- Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

- Quantification:

- Determine the mass of the collected filtrate.

- Prepare a series of calibration standards of 4-methyl-1-pentyne in the same solvent.

- Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID.

- Construct a calibration curve and determine the concentration of 4-methyl-1-pentyne in the saturated solution.

3. Data Analysis and Reporting:

- Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

- Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-methyl-1-pentyne.

Signaling Pathways and Logical Relationships

4-Methyl-1-pentyne is a simple organic molecule and is not known to be involved in biological signaling pathways. Its primary relevance in a scientific context is as a building block in organic synthesis.

Conclusion

References

- 1. 4-Methyl-1-pentyne|lookchem [lookchem.com]

- 2. 4-Methyl-1-pentyne, 97% | Fisher Scientific [fishersci.ca]

- 3. 4-Methyl-1-pentyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. education.com [education.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [guidechem.com]

- 12. 4-methyl-pent-1-yne [chembk.com]

- 13. 4-METHYL-1-PENTYNE | 7154-75-8 [m.chemicalbook.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Health and Safety of 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 4-Methyl-1-pentyne (CAS No. 7154-75-8). The information is intended to support safe handling, storage, and use of this chemical in a laboratory setting. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the full Safety Data Sheet (SDS) from your supplier.

Chemical and Physical Properties

Proper understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of 4-Methyl-1-pentyne.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | TCI America |

| Boiling Point | 61-62 °C | [] |

| Density | 0.698 g/mL at 25 °C | [] |

| Flash Point | -4.44 °C (closed cup) | |

| Refractive Index | n20/D 1.393 |

Hazard Identification and Classification

4-Methyl-1-pentyne is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor.[1] |

| Aspiration Hazard | Category 1 | GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[1] |

Toxicological Information

Currently, there is a notable lack of publicly available, in-depth toxicological studies specifically for 4-Methyl-1-pentyne. No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been identified in the reviewed literature. The primary toxicological concern, as indicated by its GHS classification, is the risk of aspiration, which can be fatal if the liquid is swallowed and enters the lungs.[1]

Experimental Protocols

Safe Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-Methyl-1-pentyne.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be used:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

Engineering Controls

-

Work with 4-Methyl-1-pentyne should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

All equipment used for handling must be properly grounded to prevent static discharge, which can be an ignition source.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store separately from oxidizing agents and other incompatible materials.

The logical workflow for the safe handling of 4-Methyl-1-pentyne is illustrated in the following diagram:

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spills

-

Evacuate the area and eliminate all ignition sources.

-

For small spills, absorb with an inert, non-combustible material and place in a suitable container for disposal.

-

For large spills, contain the spill and prevent it from entering waterways. Contact your institution's emergency response team.

Fire

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.

-

If a fire is large or spreading, evacuate the area and call for emergency services.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Due to the aspiration hazard, this is a medical emergency.

The potential health effects and the corresponding emergency responses are outlined in the diagram below:

Conclusion

4-Methyl-1-pentyne is a highly flammable liquid that poses a significant aspiration hazard. While detailed toxicological data is limited, the available information underscores the importance of stringent safety measures. All personnel handling this chemical must be thoroughly trained on its hazards and the appropriate emergency procedures. Adherence to the guidelines presented in this document, in conjunction with institutional safety protocols, is essential for maintaining a safe research environment.

References

An In-depth Technical Guide to the Structural Isomers and Related Compounds of 4-Methyl-1-pentyne

This technical guide provides a comprehensive overview of 4-methyl-1-pentyne, its structural isomers, and related compounds. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the structural variations, physicochemical properties, relevant experimental protocols, and the significance of these compounds in chemical synthesis and biological applications.

Introduction to 4-Methyl-1-pentyne and its Isomeric Landscape

4-Methyl-1-pentyne is an alkyne, an unsaturated hydrocarbon characterized by a carbon-carbon triple bond. Its molecular formula is C6H10, which corresponds to a degree of unsaturation of two.[1][2] This allows for a rich variety of structural isomers, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms.[3] These isomers can be broadly categorized into several classes: alkynes, dienes, cycloalkenes, and bicyclic alkanes.[1][2]

Alkynes like 4-methyl-1-pentyne are valuable building blocks in organic synthesis. The terminal triple bond in 4-methyl-1-pentyne is particularly reactive and can participate in a wide range of chemical transformations, including addition reactions (hydrogenation, halogenation, hydration), polymerization, and substitution reactions.[4][5] Understanding the properties of its isomers is crucial, as even subtle structural changes can lead to significant differences in physical properties and chemical reactivity, which in turn can influence their biological activity and potential applications in drug discovery.[6]

Structural Isomers of C6H10

The molecular formula C6H10 gives rise to numerous structural isomers.[1] 4-methyl-1-pentyne belongs to the alkyne class of these isomers. Other major classes include dienes (containing two carbon-carbon double bonds) and various cyclic structures.[7]

Alkyne Isomers

There are seven structural isomers of alkynes with the formula C6H10.[3] These can be categorized as terminal or internal alkynes. Terminal alkynes, such as 4-methyl-1-pentyne, have a hydrogen atom attached to at least one of the sp-hybridized carbons of the triple bond, making them mildly acidic.[8] Internal alkynes have carbon substituents on both acetylenic carbons.[8]

The seven alkyne isomers are:

-

Hex-1-yne

-

Hex-2-yne

-

Hex-3-yne

-

4-Methyl-1-pentyne

-

4-Methyl-2-pentyne

-

3-Methyl-1-pentyne

-

3,3-Dimethyl-1-butyne

A logical diagram illustrating the relationship between the different classes of C6H10 isomers is provided below.

Caption: Relationship between major isomeric classes of C6H10.

Data Presentation: Physical Properties of Alkyne Isomers

The physical properties of the alkyne isomers of C6H10 are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and for understanding intermolecular interactions. Alkynes are generally nonpolar compounds with physical properties similar to those of alkanes and alkenes, though their boiling points are slightly higher.[9]

| Isomer Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Methyl-1-pentyne | CH≡CCH2CH(CH3)2 | 82.14 | 61-62 | 0.698 | 1.393 |

| Hex-1-yne | CH≡C(CH2)3CH3 | 82.14 | 71.5 | 0.716 | 1.399 |

| Hex-2-yne | CH3C≡C(CH2)2CH3 | 82.14 | 84 | 0.731 | 1.416 |

| Hex-3-yne | CH3CH2C≡CCH2CH3 | 82.14 | 81-82 | 0.724 | 1.412 |

| 4-Methyl-2-pentyne | CH3C≡CCH(CH3)2 | 82.14 | 85-86 | 0.722 | 1.414 |

| 3-Methyl-1-pentyne | CH≡CCH(CH3)CH2CH3 | 82.14 | 70-71 | 0.716 | 1.404 |

| 3,3-Dimethyl-1-butyne | CH≡CC(CH3)3 | 82.14 | 39-40 | 0.669 | 1.375 |

(Data compiled from various sources, including[4][10][11][12])

Related Compounds in Research and Drug Development

While simple hydrocarbons like 4-methyl-1-pentyne are not typically bioactive themselves, their structural motifs are important in medicinal chemistry. The introduction of a methyl group or an alkyne functionality can significantly alter the pharmacological profile of a drug candidate.

-

The "Magic Methyl" Effect: The addition of a methyl group, seemingly a minor structural change, can have a profound impact on a molecule's biological activity. This "magic methyl" effect can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties by affecting its conformation and interactions with biological targets.[13] For example, the anticancer drug tazemetostat features four methyl groups that contribute to a more than 100,000-fold improvement in its activity.[13] The isobutyl group in 4-methyl-1-pentyne is a common lipophilic moiety used in drug design to probe hydrophobic pockets in target proteins.

-

Alkynes as Functional Groups in Drugs: The alkyne functional group is a versatile component in drug design. It can act as a rigid linker to control molecular geometry, a reactive handle for bioconjugation (e.g., in "click chemistry"), or a pharmacophore that interacts with a biological target. The linear geometry of the alkyne bond is a key feature, distinguishing it from the bent geometry of alkenes and the tetrahedral geometry of alkanes.[8]

Experimental Protocols

The synthesis and analysis of alkynes like 4-methyl-1-pentyne and its isomers are fundamental operations in organic chemistry.

Synthesis Protocol: Dehydrohalogenation of a Vicinal Dihalide

A common and effective method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal dihalide (a compound with halogens on adjacent carbons).[14][15] This process involves two sequential E2 elimination reactions.[14][16]

Objective: To synthesize an alkyne (e.g., Hex-1-yne) from the corresponding vicinal dihalide (1,2-dibromohexane).

Materials:

-

1,2-dibromohexane

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Ammonium chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into it. Add sodium amide (NaNH2), a very strong base, to the liquid ammonia with stirring.[17]

-

Addition of Dihalide: Dissolve the 1,2-dibromohexane in a minimal amount of dry diethyl ether and add it dropwise to the sodium amide/liquid ammonia mixture over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate. The strong base removes two equivalents of HBr to form the triple bond.[14]

-

Workup: Carefully quench the reaction by slowly adding an aqueous solution of ammonium chloride (NH4Cl) to neutralize any remaining sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

-

Final Purification: The crude alkyne product can be further purified by distillation.

The workflow for this synthesis is illustrated in the diagram below.

Caption: General workflow for the synthesis of an alkyne via dehydrohalogenation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like the isomers of C6H10.

Objective: To separate and identify the components of a mixture of C6H10 isomers.

Instrumentation:

-

Gas Chromatograph (GC) with a nonpolar capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) detector.

Methodology:

-

Sample Preparation: Dilute the sample mixture in a volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The separation of isomers is based on their boiling points and interactions with the column's stationary phase. A temperature program is typically used, starting at a low temperature and gradually increasing to elute all components.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Data Analysis: The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are used to identify each isomer by comparison to a library of known spectra and standards.

Conclusion

4-Methyl-1-pentyne and its structural isomers represent a fascinating case study in the principles of isomerism. While they share the same molecular formula, their distinct structures lead to a range of physical properties and chemical reactivities. For professionals in drug discovery and chemical research, a thorough understanding of these differences is essential. The synthetic and analytical protocols detailed herein provide a foundation for working with these and related compounds, while the consideration of structural motifs like the methyl group and the alkyne bond highlights their enduring importance in the design of new molecules with potential therapeutic applications.

References

- 1. selected constitutional isomers of molecular formula C6H10, names, structural isomers carbon chain E/Z R/S isomers structural formula skeletal formula isomers alkynes cycloalkenes dienes cycloalkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. 4-Methyl-1-pentyne|lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Alkynes | Structure, Isomerism, Uses & Properties [allen.in]

- 8. Alkyne - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-methyl-1-pentyne [stenutz.eu]

- 12. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicmystery.com [organicmystery.com]

- 16. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentyne, a terminal alkyne with the chemical formula C₆H₁₀, is a compound of interest in various fields of chemical synthesis and material science.[1][2][3] Its utility in polymerization reactions and as a building block in organic synthesis necessitates a thorough understanding of its thermodynamic properties and stability.[2][3] This technical guide provides a comprehensive overview of the key thermodynamic parameters of 4-methyl-1-pentyne, details its stability profile concerning isomerization, polymerization, and decomposition, and outlines the experimental methodologies used to determine these properties.

Thermodynamic Properties

The thermodynamic properties of a compound are crucial for predicting its behavior in chemical reactions, for process design, and for safety assessments. This section summarizes the key thermodynamic data for 4-methyl-1-pentyne.

Tabulated Thermodynamic Data

The following tables present a summary of the available quantitative data for the thermodynamic properties of 4-methyl-1-pentyne.

Table 1: Calculated Molar Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, ΔfH°gas) | 119.45 | kJ/mol | Cheméo[4] |

| Enthalpy of Fusion (ΔfusH°) | 10.75 | kJ/mol | Cheméo[4] |

| Enthalpy of Vaporization (ΔvapH°) | 28.42 | kJ/mol | Cheméo[4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 220.27 | kJ/mol | Cheméo[4] |

Table 2: Experimental Gas-Phase Thermodynamic Data

| Property | Value | Unit | Source |

| Ionization Energy | 9.83 ± 0.05 | eV | NIST WebBook |

| Ionization Energy | 10.05 ± 0.01 (Vertical) | eV | NIST WebBook |

Table 3: Experimental Gas-Phase Heat Capacity (Cp,gas) at 1 bar

| Temperature (K) | Heat Capacity (cal/mol*K) |

| 50 | 9.950 |

| 100 | 14.08 |

| 150 | 18.34 |

| 200 | 22.33 |

| 273.15 | 28.236 |

| 298.15 | 30.280 |

| 300 | 30.430 |

| 400 | 38.258 |

| 500 | 45.017 |

| Source: NIST WebBook |

Table 4: Physical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 82.14 | g/mol | PubChem[1] |

| Boiling Point | 61-62 | °C | Sigma-Aldrich |

| Density | 0.698 | g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.393 | Sigma-Aldrich | |

| Flash Point | -4.44 | °C (closed cup) | Sigma-Aldrich |

| Vapor Pressure | 210 | mmHg at 25°C | LookChem[2] |

| Melting Point | -104.6 | °C | LookChem[2] |

Stability of 4-Methyl-1-pentyne

The stability of 4-methyl-1-pentyne is a critical consideration for its storage, handling, and application in chemical reactions. Like other terminal alkynes, it can undergo isomerization, polymerization, and decomposition under specific conditions.

Isomerization

Terminal alkynes, such as 4-methyl-1-pentyne, can isomerize to more stable internal alkynes in the presence of a strong base. This process, often referred to as the "alkyne zipper reaction," proceeds through a series of deprotonation and reprotonation steps, leading to the migration of the triple bond along the carbon chain. The thermodynamic driving force for this isomerization is the greater stability of internal alkynes compared to terminal alkynes. The isomerization of 4-methyl-1-pentyne would lead to the formation of 4-methyl-2-pentyne and potentially other isomers.

dot

Caption: Isomerization of 4-Methyl-1-pentyne to 4-Methyl-2-pentyne.

Polymerization

Alkynes are known to undergo polymerization, which can be initiated by heat, catalysts, or light. For 4-methyl-1-pentyne, polymerization can lead to the formation of poly(4-methyl-1-pentyne). The reaction can proceed through various mechanisms, including coordination polymerization using metallocene catalysts.[5] The resulting polymer properties are highly dependent on the polymerization conditions and the catalyst used. In some applications, 4-methyl-1-pentyne is used as a comonomer in the synthesis of mixed matrix membranes.[6]

Decomposition

At elevated temperatures, hydrocarbons, including alkynes, can undergo thermal decomposition or cracking. This process involves the breaking of C-C and C-H bonds, leading to the formation of a complex mixture of smaller saturated and unsaturated hydrocarbons. While specific decomposition pathways for 4-methyl-1-pentyne are not extensively documented in readily available literature, it is expected to be unstable at high temperatures and in the presence of strong oxidizing agents. The unsaturated nature of the triple bond makes it susceptible to oxidation, which can be vigorous.

Experimental Protocols

The determination of thermodynamic properties requires precise and carefully controlled experimental procedures. Below are detailed methodologies for key experiments relevant to the data presented.

Determination of Enthalpy of Formation (Bomb Calorimetry)

The standard enthalpy of formation of a liquid organic compound like 4-methyl-1-pentyne is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Workflow:

dot

Caption: Workflow for Bomb Calorimetry.

Methodology:

-

Sample Preparation: A precise mass of liquid 4-methyl-1-pentyne is weighed into a crucible. Due to its volatility, this is often done in a sealed ampoule or by using a specific technique for volatile liquids.[7] A fuse wire of known material and mass is connected to the electrodes of the bomb, with the wire in contact with the sample to ensure ignition.

-

Bomb Assembly and Pressurization: The crucible is placed inside the stainless-steel bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 20-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured mass of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings. The initial temperature of the water is recorded.

-

Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of ignition and any side reactions.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Gas-Phase Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv). A common method for determining the heat capacity of a gas is through flow calorimetry.

Methodology:

-

Gas Flow: A steady flow of 4-methyl-1-pentyne vapor is established through a calorimeter. The mass flow rate is accurately measured.

-

Heating: The gas at a known initial temperature is passed over an electric heater, which provides a constant and known heat input (Power = V x I).

-

Temperature Measurement: The temperature of the gas is measured before and after the heater using calibrated thermometers (e.g., platinum resistance thermometers).[8]

-

Calculation: The heat capacity at constant pressure (Cp) is calculated using the following equation: Cp = (V * I * t) / (n * ΔT) where V is the voltage, I is the current, t is the time, n is the number of moles of gas that has flowed through in that time, and ΔT is the change in temperature.

-

Corrections: Corrections for heat loss to the surroundings are made by performing the experiment at different flow rates and extrapolating to an infinite flow rate.[8]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties and stability of 4-methyl-1-pentyne. The tabulated data offers a valuable resource for researchers and professionals working with this compound. The discussion on its stability, including isomerization, polymerization, and decomposition, highlights important considerations for its handling and use. The outlined experimental protocols provide insight into the methods used to obtain such critical data. A thorough understanding of these fundamental properties is essential for the safe and effective application of 4-methyl-1-pentyne in scientific research and industrial processes.

References

- 1. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1-pentyne|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Pentyne, 4-methyl- (CAS 7154-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly permeable poly(4-methyl-1-pentyne)/NH2-MIL 53 (Al) mixed matrix membrane for CO2/CH4 separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. schoolphysics.co.uk [schoolphysics.co.uk]

Methodological & Application

Application Notes and Protocols: Use of 4-Methyl-1-pentyne in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4-methyl-1-pentyne, a monomer used in the synthesis of poly(4-methyl-1-pentene) (PMP). PMP is a high-performance thermoplastic with unique properties, including high transparency, excellent heat resistance, low density, and high gas permeability.[1][2] These characteristics make it suitable for a variety of specialized applications, such as medical and laboratory equipment, gas-permeable packaging, and electronic components.[3][4][5] This document details the various catalytic systems employed for the polymerization of 4-methyl-1-pentyne and provides protocols for laboratory-scale synthesis.

Catalytic Systems for 4-Methyl-1-pentyne Polymerization

The synthesis of PMP is primarily achieved through the coordination polymerization of 4-methyl-1-pentene using various catalyst systems.[1][6] The choice of catalyst significantly influences the polymer's properties, such as its stereochemistry (isotacticity), molecular weight, and molecular weight distribution. The main categories of catalysts used for this purpose include Ziegler-Natta, metallocene, post-metallocene, and late-transition metal catalysts.[1][2]

Quantitative Data on 4-Methyl-1-pentyne Polymerization

The following tables summarize the performance of different catalyst systems in the homopolymerization of 4-methyl-1-pentene under various conditions.

Table 1: Ziegler-Natta Catalyst Systems

| Catalyst System | Al/Molar Ratio | Polymerization Temperature (°C) | Activity (kg polymer/mol metal·h) | Molecular Weight (M_w) ( g/mol ) | PDI (M_w/M_n) | Isotacticity ([mmmm] %) |

| M(acac)₃-AlEt₃ (M = Cr, Mn, Fe, Co) | 2 | 40 | - | - | - | - |

| TiCl₄-AlEt₃ | - | - | - | - | - | - |

| TiCl₃-(C₂H₅)₃Al | - | - | - | - | - | >95 |

Data unavailable in the provided search results is denoted by "-".

Table 2: Metallocene and Post-Metallocene Catalyst Systems

| Catalyst | Co-catalyst | Polymerization Temperature (°C) | Activity (kg polymer/mol metal·h) | Molecular Weight (M_w) ( g/mol ) | PDI (M_w/M_n) | Melting Temp (T_m) (°C) | Isotacticity ([mmmm] %) |

| CpA complexes (I-VII) | MAO | 45 | - | - | - | - | - |

| Cp₂M zirconocenes (VIII-XII) | MAO | 45 | - | - | - | - | - |

| Pyridylamido hafnium (1) | - | - | 14,500 | - | >10 | 229-240 | >99 |

| Pyridylamido hafnium (2) | - | - | - | - | 3.0-4.7 | 229-240 | >99 |